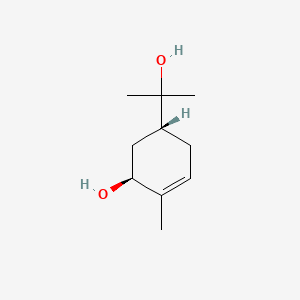

trans-Sobrerol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMTHRBGUBUCO-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C[C@H]1O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191627 | |

| Record name | (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38235-58-4, 42370-41-2 | |

| Record name | (+)-trans-Sobrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobrerol, (+)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038235584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-trans)-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOBREROL, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3209BKF16V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Trans Sobrerol and Its Derivatives

Total Synthesis Approaches to trans-Sobrerol

Total synthesis provides a route to complex molecules from simpler, commercially available starting materials. For this compound, these approaches focus on building the carbon skeleton and introducing the necessary functional groups with precise spatial orientation.

A notable total synthesis of optically pure (+)-trans-Sobrerol begins with methyl 3,5-dihydroxy-4-methyl benzoate. tandfonline.comresearchgate.net This multi-step pathway demonstrates excellent control over both regioselectivity and stereoselectivity. A key early step involves the hydrogenation of the aromatic ring using a Rhodium on alumina (B75360) catalyst (Rh/Al2O3), which establishes the cis-configuration of the hydroxyl groups on the cyclohexane (B81311) ring. tandfonline.com This transformation is crucial for setting the stereochemistry that will later define the trans relationship in the final product.

Further steps in this synthesis involve the protection of functional groups and the introduction of the isopropenyl group, all designed to proceed with high selectivity to avoid the formation of unwanted isomers. tandfonline.com

Enantioselective Synthesis of Optically Pure this compound

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of enantioselective synthetic methods to produce optically pure this compound is of significant importance.

Lipases are enzymes widely used in organic synthesis due to their ability to catalyze reactions with high stereoselectivity under mild conditions. researchgate.netnih.gov In the synthesis of (+)-trans-Sobrerol, a lipase (B570770) from Pseudomonas fluorescens is employed to asymmetrically esterify an all-cis-diol intermediate. tandfonline.com This enzymatic process selectively acylates one of the two enantiotopic hydroxyl groups, creating a chiral monoacetate in high yield and enantiomeric purity. This step is a prime example of desymmetrization, where a prochiral molecule is converted into a chiral one, effectively setting the absolute stereochemistry for the subsequent steps.

Table 1: Key Lipase-Catalyzed Asymmetrization Step

| Starting Material | Enzyme | Acylating Agent | Product | Yield |

|---|---|---|---|---|

| all-cis-3,5-dihydroxy-4-methyl-1-(methoxycarbonyl)cyclohexane | Lipase (Ps. fluorescens) | Vinyl acetate (B1210297) | Chiral Monoacetate | 93% |

The Mitsunobu reaction is a powerful tool in organic synthesis for inverting the stereochemistry of a secondary alcohol. organic-chemistry.orgnih.gov This reaction proceeds via an SN2 mechanism, which inherently results in a complete inversion of configuration at the stereocenter. organic-chemistry.orgrsc.org In the synthesis of (+)-trans-Sobrerol, a critical step involves the stereoselective inversion of a hydroxyl group on the cyclohexane ring. tandfonline.comresearchgate.net This is achieved under Mitsunobu conditions, using triphenylphosphine (B44618) (Ph3P) and diethyl azodicarboxylate (DEAD). tandfonline.com This inversion is essential for converting a cis-diol precursor into the desired trans arrangement of the hydroxyl groups in the final product. The reaction is highly efficient, proceeding in 92% yield. tandfonline.com

Table 2: Mitsunobu Inversion Reaction Details

| Substrate | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|

| Chiral secondary alcohol | Ph3P, DEAD, THF | Tetrahydrofuran (THF) | Inverted alcohol | 92% |

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer enriched in the unreacted starting material. wikipedia.org The kinetic resolution of racemic this compound has been successfully achieved using lipases. researchgate.net For instance, lipases from Nigella sativa L. seeds have been shown to catalyze the transesterification of racemic this compound with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in enantiomerically enriched forms. The efficiency of this separation is often described by the enantiomeric ratio (E). researchgate.net

Table 3: Enantiomeric Ratio (E) for Kinetic Resolution of Racemic this compound

| Lipase Source | Solvent | Enantiomeric Ratio (E) |

|---|---|---|

| Nigella sativa L. seed lipase (Nigella PL) | Neat vinyl acetate | >100 |

| Nigella sativa L. seed lipase (Nigella CPL) | Neat vinyl acetate | >100 |

| Nigella sativa L. seed lipase (Nigella PL) | Hexane | 35 |

| Nigella sativa L. seed lipase (Nigella CPL) | Hexane | 35 |

Data sourced from ResearchGate. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound has increasingly moved towards environmentally benign methodologies, aligning with the principles of green chemistry. These approaches prioritize the use of renewable feedstocks, less hazardous reagents, and catalytic processes that minimize waste and energy consumption. Key strategies include the use of biocatalysts and sustainable heterogeneous catalysts to produce this compound from precursors like α-pinene and its epoxide.

Enzymatic Routes for this compound Production

Biocatalysis offers a powerful tool for the synthesis of this compound under mild conditions, often with high selectivity. Enzymes, particularly monooxygenases and lipases, have been successfully employed in its production.

One prominent enzymatic route involves the direct oxidation of α-pinene. Cytochrome P450 monooxygenases are capable of inserting oxygen at activated positions of monoterpenes. scielo.org.co A mutant of Cytochrome P450 from Bacillus megaterium (P450-BM3/2M) has been used for the in vitro biotransformation of (−)-α-pinene directly to this compound in a one-pot reaction. scielo.org.coacs.org This process, which proceeds via an epoxide intermediate, achieved a 42% conversion after 22 hours under aqueous conditions. scielo.org.co Other microorganisms, such as Armillariella mellea, have also been shown to convert α-pinene to Sobrerol (B1217407), albeit with a modest yield of 20% after 4-5 days of incubation. researchgate.net Engineered CYP102A1 enzymes can also produce this compound, although it is a minor product in the hydroxylation of α-terpineol. researchgate.net

Lipases are primarily used for the kinetic resolution of racemic (±)-trans-Sobrerol. rsc.org This enzymatic process selectively acylates one enantiomer, allowing for the separation of the optically active forms. The efficiency of lipase-catalyzed kinetic resolution is highly dependent on the solvent used, as demonstrated in the table below.

Table 1: Effect of Solvent on the Enantioselectivity of Lipase-Catalyzed Kinetic Resolution of trans-Sobrerol

Sustainable Catalysis in this compound Formation

Sustainable catalysis focuses on developing robust, reusable, and non-toxic catalysts for the synthesis of this compound, primarily from α-pinene oxide.

A notable green route is the hydration of α-pinene oxide in the presence of carbon dioxide (CO₂). researchgate.netrsc.org This method utilizes CO₂ to form carbonic acid in situ, creating a mildly acidic aqueous environment that facilitates the ring-opening of the epoxide to yield this compound. researchgate.net This process is considered environmentally friendly due to the use of a benign and readily available reagent.

Heterogeneous catalysts offer advantages in terms of separation and reusability. Sol-gel supported tin (Sn/SiO₂) and cerium (Ce/SiO₂) catalysts have been shown to effectively catalyze the isomerization of α-pinene oxide to this compound. researchgate.netresearchgate.net When acetone is used as a weakly basic solvent, these catalysts predominantly yield this compound, and they can be recovered and reused without significant leaching of the active metal components. researchgate.netresearchgate.net

More advanced catalytic systems have been developed for the one-pot synthesis of Sobrerol from α-pinene using hydrogen peroxide (H₂O₂) as a green oxidant. One such system employs ammonium (B1175870) phosphotungstate immobilized on imidazolized activated carbon (AC-COIMO-NH₄PW). nih.govnih.gov This reusable, solid bifunctional catalyst performs both the epoxidation of α-pinene and the subsequent hydration to Sobrerol. nih.govnih.gov Under optimized conditions, this method achieves high conversion and selectivity, as detailed in the table below. nih.gov Another approach involves a biomimetic dihydroxylation of α-pinene using H₂O₂ catalyzed by vanadium pentoxide (V₂O₅). researchgate.net

Table 2: Performance of AC-COIMO-NH₄PW Catalyst in One-Pot Synthesis of Sobrerol

Derivatization Strategies for this compound

The diol structure of this compound, featuring both a secondary and a tertiary alcohol, makes it a versatile platform molecule for chemical modification and derivatization. These strategies aim to introduce new functional groups, enabling its use in a wider range of applications, particularly in polymer science.

Synthesis of Sobrerol Methacrylate (B99206) (SobMA) and Acrylate (B77674) (SobAcr)

The most common derivatization of Sobrerol involves its esterification to produce vinyl monomers like Sobrerol Methacrylate (SobMA) and Sobrerol Acrylate (SobAcr). researchgate.netrsc.org These monomers are valuable as bio-based alternatives to petrochemicals like styrene (B11656). rsc.org

The synthesis can be achieved through classical esterification methods, such as reacting Sobrerol with methacrylic anhydride (B1165640) or acryloyl chloride. researchgate.netresearchgate.net However, in line with green chemistry principles, enzymatic routes are preferred. The selective acylation of the secondary alcohol of this compound can be accomplished with high efficiency using lipases. Amano lipase from Pseudomonas fluorescens has been used to catalyze the reaction between this compound and vinyl methacrylate (VMA) to produce SobMA. scielo.org.coacs.org This biocatalytic approach achieves high conversion rates without the need for extensive purification. scielo.org.co

Table 3: Enzymatic Synthesis of Sobrerol Methacrylate (SobMA)

Functionalization for Polymerization and Material Applications

The introduction of methacrylate or acrylate functionalities transforms Sobrerol into a monomer (SobMA or SobAcr) suitable for polymerization. These monomers can undergo various forms of radical polymerization, including free radical (FR), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP), to produce poly(sobreryl methacrylate) (PSobMA). rsc.org Enzyme-mediated polymerization using horseradish peroxidase is also a viable green alternative. rsc.org

The resulting polymers exhibit desirable thermal properties, such as high glass-transition temperatures (Tg) around 150 °C and thermal degradation onset above 200 °C. rsc.org The Tg can be systematically adjusted by copolymerizing SobMA with other methacrylate monomers. rsc.org

The remaining functional groups on the Sobrerol moiety within the polymer backbone—the tertiary alcohol and the cyclohexene (B86901) double bond ('ene')—provide sites for further post-polymerization modification and crosslinking. rsc.org This versatility has been demonstrated by:

Thiol-ene chemistry : The 'ene' functionality can be used for photochemically initiated 'thiol-ene' reactions to form crosslinked thin films. rsc.org

Thermal curing : The tertiary hydroxyl group can react with crosslinking agents like hexamethoxymethylmelamine, a common method used in thermally cured coating systems. rsc.org

Furthermore, SobMA and SobAcr have been successfully used as reactive diluents in unsaturated polyester (B1180765) resin formulations, serving as a more sustainable, low-volatility replacement for styrene. acs.orgrsc.org

Biosynthesis and Biotransformation Pathways of Trans Sobrerol

Microbial Biotransformation of α-Pinene to trans-Sobrerol

The microbial conversion of α-pinene to this compound represents a green and efficient route for its synthesis. This process often involves specific enzymatic systems that facilitate the oxidation and rearrangement of the monoterpene scaffold. thegoodscentscompany.comthegoodscentscompany.com

Role of Cytochrome P450 Enzymes in Monoterpene Oxidation

Cytochrome P450 monooxygenases (P450s) play a crucial role in the biotransformation of monoterpenes, including α-pinene. These enzymes are highly versatile biocatalysts capable of inserting oxygen at activated positions, such as allylic carbons, under mild reaction conditions. thegoodscentscompany.comthegoodscentscompany.com The broad existence of P450 enzymes across animals, plants, and microorganisms highlights their significance in diverse metabolic pathways. fishersci.se

Specifically, the conversion of (−)-α-pinene to sobrerol (B1217407) has been demonstrated using wild-type Cytochrome P450BM3 (P450BM3), which is capable of this transformation. wikidata.org This enzymatic process is proposed to occur via an initial olefin epoxidation, followed by a water-mediated skeletal rearrangement. wikidata.org Directed evolution of Cytochrome P450BM-3 (CYP102A1) from Bacillus megaterium ATCC 14581 has led to the development of variants with altered substrate specificity, enabling the differential conversion of α-pinene into various products, including sobrerol. uni.lu The involvement of P450 monooxygenases or similar enzymes found in Pseudomonas and other fungi is key to this transformation. epa.gov

Specific Microorganisms and Enzymatic Systems Involved

Several microorganisms and their associated enzymatic systems have been identified for their ability to biotransform α-pinene into this compound. These systems offer varying efficiencies and product profiles.

Table 1: Microorganisms and Enzymatic Systems in this compound Biotransformation

| Microorganism / Enzymatic System | Substrate | Products (Key/Other) | Conversion/Yield | Incubation Time | Reference |

| Armillaria mella (fungi) | α-Pinene | Sobrerol | Direct formation | Not specified | thegoodscentscompany.com |

| Armillariella mellea | α-Pinene | Sobrerol | 20% yield | 4-5 days | wikipedia.orgnist.gov |

| P450-BM3/2M (mutant of Bacillus megaterium CYP102A1) | (−)-α-Pinene | This compound | 42% conversion | 22 hours | thegoodscentscompany.comthegoodscentscompany.com |

| Pseudomonas fluorescens | α-Pinene, α-Pinene oxide | (−)-trans-Sobrerol | 95.5% yield (from precipitate) | 24-36 hours (from α-pinene) | lookchem.comnih.gov |

| Gluconobacter japonicus MTCC 12284 | α-(+)-Pinene | This compound, Verbenol, Verbenone, α-Terpineol | 95.6% substrate conversion (overall products) | 7 days | thegoodscentscompany.comnih.gov |

| Aspergillus niger | α-Pinene | This compound, Verbenol, Verbenone | Not specified | Not specified | fishersci.nl |

| Serratia marcescens | α-Pinene | This compound, trans-Verbenol, Verbenone, α-Terpineol | Not specified | Not specified | wikidata.org |

| Chrysosporium pannorum | α-Pinene | This compound, Verbenol, Verbenone | Not specified | 1-3 days | fishersci.nl |

Detailed research findings illustrate the efficacy of these systems:

An in vitro biotransformation using purified P450-BM3/2M, a Cytochrome P450 mutant from Bacillus megaterium, achieved a 42% conversion of (−)-α-pinene into this compound within 22 hours. This process required co-factor regeneration with glucose-6-phosphate (G6P) and G6P dehydrogenase (G6PDH) to supply NADPH. thegoodscentscompany.comthegoodscentscompany.cominvivochem.com

The fungus Armillariella mellea has been reported to convert α-pinene into sobrerol with a yield of 20% after 4-5 days of incubation. wikipedia.orgnist.gov

A newly identified acetic acid bacterial strain, Gluconobacter japonicus MTCC 12284, demonstrated significant substrate conversion (95.6%) of α-(+)-pinene over 7 days, yielding this compound along with other valuable aromatic chemicals such as verbenol, verbenone, and α-terpineol. thegoodscentscompany.comnih.gov

Pseudomonas fluorescens can microbiologically convert α-pinene and α-pinene epoxide to (-)-trans-sobrerol, with a reported yield of 95.5% from the raw precipitated product. lookchem.comnih.gov

Investigation of Biosynthetic Precursors and Intermediates

The primary biosynthetic precursor for this compound is α-pinene. thegoodscentscompany.comthegoodscentscompany.comwikidata.orgwikipedia.orgnist.govlookchem.comnih.govwikipedia.orguni.lu The conversion pathway often involves α-pinene oxide as a key intermediate. For instance, the P450BM3-catalyzed transformation of α-pinene to sobrerol is proposed to proceed through an initial epoxidation of the olefin, forming α-pinene oxide, followed by a water-mediated skeletal rearrangement. thegoodscentscompany.comthegoodscentscompany.comwikidata.org α-Pinene oxide can also be a direct starting material for (-)-trans-sobrerol production by Pseudomonas fluorescens. lookchem.com Furthermore, sobrerol can be obtained through the hydration of α-pinene oxide in the presence of CO. wikipedia.org

In some biotransformations, such as those involving Armillariella mellea, the hydroxylation of α-pinene can lead to a menthane skeleton, yielding compounds like this compound and 7-hydroxy-α-terpineol, suggesting ring cleavage intermediates. nist.gov

Beyond its biosynthesis, the metabolism of this compound itself has been studied. In rats, its biotransformation involves the oxidation of allylic C (sp3) atoms and mono-beta-glucuronylation of either the secondary or tertiary alcoholic groups. fishersci.ca A major metabolite of this compound is 8-hydroxycarvotanacetone (B1214992), which can undergo further metabolic pathways including reduction back to cis- and this compound. nih.gov

Table 2: Key Precursors and Intermediates in this compound Pathways

| Compound | Role in Pathway | Reference |

| α-Pinene | Primary starting material/precursor | thegoodscentscompany.comthegoodscentscompany.comwikidata.org |

| α-Pinene oxide | Intermediate via epoxidation; direct starting material for some microbial conversions | thegoodscentscompany.comthegoodscentscompany.comwikidata.orglookchem.com |

| 8-Hydroxycarvotanacetone | Metabolite of this compound; can be reduced back to cis- and this compound | nih.gov |

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering offers promising strategies for enhancing the sustainable bioproduction of valuable chemicals like this compound. This field integrates synthetic biology, protein engineering, and directed evolution to optimize microbial pathways for increased yields and efficiency.

While specific metabolic engineering projects solely focused on enhanced this compound production are less detailed in the provided information, the foundational work on modifying enzymes and microorganisms lays the groundwork. The directed evolution of cytochrome P450BM-3 (CYP102A1) from Bacillus megaterium to alter its substrate specificity toward monoterpene hydroxylation, including α-pinene to sobrerol, is a direct example of protein engineering applied to improve biocatalytic capabilities. uni.lu This approach aims to create more efficient enzymatic systems for the conversion of precursors.

The in vitro biotransformation using purified P450-BM3/2M demonstrates a controlled enzymatic system that could be integrated into broader metabolic engineering strategies for cell factories. thegoodscentscompany.com The general advancements in engineering fungal systems for "chemical overproduction" through synthetic biology and protein engineering are highly relevant to future efforts in optimizing this compound biosynthesis. Such approaches could involve optimizing gene expression, pathway flux, and cofactor availability within a host organism to maximize this compound accumulation.

Structure Activity Relationship Sar and Mechanistic Studies of Trans Sobrerol

Elucidation of Molecular Mechanisms of Action

The efficacy of trans-Sobrerol stems from its ability to interact with multiple biological targets and pathways involved in respiratory physiology and pathology. Its actions range from altering the biophysical properties of mucus to exerting protective antioxidant effects at a cellular level.

One of the primary mechanisms of this compound is its mucolytic effect, which involves the structural modification of respiratory mucus. preprints.org Mucus is a complex hydrogel, with its viscoelastic properties largely determined by mucin glycoproteins. These large polymers form a network cross-linked by both non-covalent interactions and covalent disulfide bonds (-S-S-). academie-sciences.fr In pathological conditions such as chronic bronchitis, mucus hypersecretion is often accompanied by an increase in the density of this mucin network, leading to highly viscous and tenacious sputum that is difficult to clear. preprints.org

| Component | Primary Function |

|---|---|

| Water | Major component (~95%), provides hydration |

| Mucin Glycoproteins (e.g., MUC5AC, MUC5B) | Form the gel-like structure, determine viscoelastic properties through disulfide bonds and other interactions |

| Salts and Ions | Maintain osmotic balance and pH |

| Lipids | Contribute to the hydrophobic properties of the mucus barrier |

| Defense Proteins (e.g., Lysozyme, Lactoferrin, Secretory IgA) | Provide antimicrobial and immune defense |

| Cellular Debris and DNA | Increase in inflammatory conditions, contributing to mucus viscosity |

Inflammatory respiratory conditions are often associated with oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can damage cellular components and perpetuate the inflammatory cycle. solubilityofthings.com

This compound has demonstrated direct antioxidant and radical-scavenging activities. preprints.org Its molecular structure allows it to neutralize free radicals, thereby mitigating oxidative damage in the respiratory tract. This antioxidant effect is a crucial component of its mechanism, as it helps to protect airway tissues from inflammation-induced injury. By reducing the oxidative burden, this compound can help to break the vicious cycle of inflammation and mucus hypersecretion that characterizes many chronic respiratory diseases.

| Species | Chemical Formula | Nature |

|---|---|---|

| Superoxide Anion | O₂⁻ | Radical |

| Hydroxyl Radical | •OH | Radical |

| Hydrogen Peroxide | H₂O₂ | Non-Radical |

| Singlet Oxygen | ¹O₂ | Non-Radical |

| Peroxyl Radical | ROO• | Radical |

While direct evidence detailing the specific interaction of this compound with intracellular signaling cascades is limited, its established antioxidant and anti-inflammatory effects suggest a potential role in modulating key cellular pathways. Chronic inflammation in the airways is often driven by the activation of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and adhesion molecules. nih.govnih.gov Similarly, the MAPK/ERK pathway governs essential cellular processes including proliferation and survival and is often activated by inflammatory stimuli. nih.govmdpi.com Oxidative stress is a known activator of both the NF-κB and MAPK pathways. By scavenging ROS, this compound may indirectly downregulate the activation of these cascades, leading to a reduction in the production of inflammatory mediators. This potential modulation of cell signaling represents a plausible upstream mechanism for its observed anti-inflammatory properties, although further research is required to elucidate the precise molecular interactions.

Impact of Stereoisomerism on Biological Interactions and Activity

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is of paramount importance in pharmacology. solubilityofthings.combiomedgrid.com The biological activity of a chiral drug is often highly dependent on its stereochemistry, as biological targets like enzymes and receptors are themselves chiral and can exhibit a high degree of stereoselectivity. mdpi.combiomedgrid.com Different stereoisomers of a compound can display significant variations in their pharmacodynamic and pharmacokinetic properties. mdpi.com

This compound (p-menth-6-ene-2,8-diol) possesses two chiral centers, meaning it can exist as different stereoisomers. The designation "trans-" refers to the relative orientation of the hydroxyl groups on the cyclohexene (B86901) ring, where they are on opposite sides of the ring's plane. This is in contrast to the "cis"-isomer, where they would be on the same side. This geometric difference fundamentally alters the three-dimensional shape of the molecule.

The specific trans-configuration is critical for its biological activity. The spatial arrangement of the hydroxyl and isopropyl groups dictates how the molecule fits into the active sites of target enzymes or interacts with mucin glycoproteins. It is a well-established principle that even minor changes in stereochemistry can lead to a complete loss of activity or even the emergence of different, sometimes adverse, effects. biomedgrid.com For instance, one enantiomer of a drug might be a potent agonist, while its mirror image could be inactive or act as an antagonist. nih.gov Although specific comparative studies on the biological activities of the various stereoisomers of Sobrerol (B1217407) are not extensively detailed in the available literature, the consistent use and study of the trans-isomer underscore the empirical importance of this specific spatial configuration for its desired mucoactive and antioxidant effects.

| Isomer Type | Definition | Pharmacological Significance |

|---|---|---|

| Enantiomers | Non-superimposable mirror images of each other. | Can have vastly different biological activities, potencies, and toxicities due to stereospecific interactions with chiral biological targets. biomedgrid.com |

| Diastereomers | Stereoisomers that are not mirror images of each other (e.g., cis-trans isomers). | Have different physical properties and distinct biological activities due to different 3D shapes, affecting receptor binding and enzyme interactions. biomedgrid.com |

Structure-Activity Relationship (SAR) of this compound Derivatives

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For this compound, several key structural features are believed to be essential for its mucolytic and antioxidant functions. Understanding these relationships is crucial for the rational design of new analogues with potentially improved activity or pharmacokinetic profiles.

The core structure of this compound consists of a cyclohexene ring substituted with a methyl group, a hydroxyl group, and a 2-hydroxypropyl group. The key features for its activity are likely:

The two Hydroxyl Groups (-OH): These polar groups are critical for interacting with the mucin glycoprotein (B1211001) network and are likely involved in the disruption of non-covalent bonds (e.g., hydrogen bonds). The tertiary alcohol on the side chain and the secondary alcohol on the ring are positioned in a specific trans spatial relationship that is crucial for activity.

The Cyclohexene Ring: This scaffold provides the rigid three-dimensional structure necessary to correctly orient the functional groups for optimal interaction with biological targets.

Modifications to these key areas would be expected to alter the biological activity. For example, esterification or etherification of the hydroxyl groups would likely diminish or abolish the mucolytic activity by preventing key hydrogen bonding interactions. Changes to the stereochemistry, such as using the cis-isomer, would alter the spatial relationship between the hydroxyl groups and likely reduce efficacy. Similarly, modifying the size or polarity of the side chain could impact both potency and selectivity. While extensive SAR studies on a wide range of this compound derivatives are not widely published, general principles of medicinal chemistry allow for predictions on how structural changes might affect its function.

| Structural Modification | Hypothetical Impact on Activity | Rationale |

|---|---|---|

| Removal or Esterification of the C2-OH group | Significant decrease in activity | This hydroxyl group is likely a key hydrogen bond donor/acceptor for interaction with mucin. |

| Removal or Esterification of the C8-OH group | Significant decrease in activity | This tertiary alcohol is also critical for polar interactions. |

| Inversion of stereochemistry (cis-isomer) | Likely reduced or altered activity | The specific 3D arrangement of functional groups is crucial for target binding. solubilityofthings.com |

| Saturation of the cyclohexene double bond | Potential reduction in activity | May alter the ring conformation and the positioning of substituents. |

| Modification of the C1-methyl group | Variable impact; may affect binding affinity or metabolism | Altering size could create steric hindrance or improve van der Waals interactions. |

Design and Synthesis of Analogs for SAR Probing

The exploration of the structure-activity relationships (SAR) of this compound necessitates the strategic design and synthesis of molecular analogs. This process involves targeted modifications of the parent structure to investigate the role of specific functional groups and structural features in its biological activity. A key approach has been the selective modification of the hydroxyl groups to probe their importance.

One notable example is the synthesis of sobrerol methacrylate (B99206) (SobMa), an analog created through the esterification of this compound. researchgate.net This conversion can be achieved using various chemical and enzymatic routes. A more environmentally benign approach involves the use of lipase (B570770) catalysis for the esterification process. researchgate.net This enzymatic method successfully esterifies the primary alcohol group of this compound, while leaving the tertiary alcohol and the cyclohexene ring's double bond intact for potential further chemical modifications. researchgate.net The synthesis of such analogs, where specific functional groups are altered, is a fundamental strategy for probing the molecular interactions underlying the compound's biological effects.

Correlation of Structural Motifs with Biological Response

The correlation of this compound's structural features with its biological effects is a central aspect of its pharmacological characterization. While extensive SAR studies involving large libraries of synthetic analogs are not widely documented in the available literature, significant insights can be drawn from its metabolic profile and the activities of its metabolites. The biotransformation of this compound itself provides a natural SAR study, revealing how modifications to the parent structure alter its biological behavior.

The key structural motifs of this compound are the secondary and tertiary alcohol groups, the trisubstituted double bond within the cyclohexene ring, and the allylic carbon atoms. Metabolic studies in animal models demonstrate that these sites are directly involved in its biological processing. nih.gov For instance, the secondary and tertiary alcohol groups are primary sites for phase II conjugation, specifically glucuronylation. nih.gov The allylic carbon atoms are susceptible to oxidation, a common phase I metabolic pathway. nih.govnih.gov

A direct correlation between a structural change and a altered biological response is observed with its major metabolite, 8-hydroxycarvotanacetone (B1214992). This metabolite is formed by the oxidation of the secondary alcohol on the this compound ring to a ketone. When administered to rats, 8-hydroxycarvotanacetone produces a more rapid and considerable depletion of glutathione (B108866) (GSH) in both the liver and lung compared to the parent compound, this compound. nih.govtandfonline.com This demonstrates that the conversion of the secondary alcohol to a ketone (an α,β-unsaturated ketone in this case) significantly enhances its reactivity towards glutathione, providing a clear example of a structure-activity relationship.

The table below summarizes the relationship between key structural motifs and the observed biological or metabolic responses.

| Structural Motif | Position | Observed Biological / Metabolic Response |

| Secondary Alcohol | C1 | Site for oxidation to a ketone (forming 8-hydroxycarvotanacetone); Site for glucuronide conjugation. nih.govnih.gov |

| Tertiary Alcohol | C8 | Site for glucuronide conjugation. nih.gov |

| Allylic Carbons | C6 | Sites for oxidative hydroxylation. nih.govnih.gov |

| Trisubstituted Double Bond | C2-C3 | Resistant to oxidative metabolism. nih.gov |

This interactive table is based on data from metabolic studies.

Effects of this compound on Drug Metabolizing Enzymes (Non-Clinical)

Microsomal Metabolism and Biotransformation in Animal Models

Non-clinical studies, primarily in rat models, have elucidated the metabolic fate of this compound. The liver is a primary site of its biotransformation, with metabolites being excreted in urine, bile, and feces. nih.gov In vitro experiments using Sprague-Dawley rat liver microsomes showed that the metabolism of 14C-labeled this compound did not result in covalent binding to proteins, lipid peroxidation, or the destruction of cytochrome P-450. nih.govtandfonline.com

The primary metabolic pathways identified in rats include:

Oxidation: Phase I metabolism involves the oxidation of the allylic carbon atoms (sp3 carbons adjacent to the double bond) of the cyclohexene ring. nih.gov

Glucuronylation: Phase II metabolism involves conjugation with glucuronic acid. This mono-β-glucuronylation occurs at either the secondary or the tertiary alcoholic group. nih.gov The resulting glucuronide metabolites can vary depending on the biological fluid examined. researchgate.net

Enterohepatic Circulation: The mono-β-glucuronides of sobrerol that are excreted in the bile can be reabsorbed in the intestine, a process known as enterohepatic circulation. nih.gov

The major metabolite, 8-hydroxycarvotanacetone, undergoes further extensive biotransformation. Its metabolic pathways in the rat include hydroxylation, reduction back to cis- and this compound, glucuronylation, and a Michael addition reaction with glutathione, which leads to the formation of mercapturic acids that may then be reduced. nih.gov

| Animal Model | Metabolic Pathway | Key Metabolites / Products |

| Rat | Oxidation of allylic carbons | Hydroxylated derivatives |

| Rat | Oxidation of secondary alcohol | 8-hydroxycarvotanacetone |

| Rat | Glucuronylation | Mono-β-glucuronides of sobrerol |

| Rat | Glutathione Conjugation (of metabolite) | Mercapturic acids |

This interactive table summarizes key findings from biotransformation studies in animal models.

Modulation of Glutathione-S-Transferase and UDP-Glucuronyltransferase

Studies in rats have specifically investigated the effects of this compound administration on the activity of key phase II drug-metabolizing enzymes, Glutathione-S-Transferase (GST) and UDP-Glucuronyltransferase (UGT).

Glutathione-S-Transferase (GST): The interaction with the glutathione system is notable. Subacute and chronic treatment of Sprague-Dawley rats with this compound resulted in an increase in the activity of liver cytosolic GST. nih.govtandfonline.com In contrast, acute treatment with a high dose of this compound or its metabolite, 8-hydroxycarvotanacetone, led to a significant depletion of glutathione (GSH) levels in both the liver and lung. nih.gov The depletion was more rapid with the metabolite. However, these GSH levels were restored to their original state within 24 hours, and the depletion was not associated with a significant increase in lipid peroxidation. nih.govtandfonline.com Direct conjugation of this compound and some of its metabolites with GSH, catalyzed by GST, has been shown to occur, although at low rates. nih.govtandfonline.com

UDP-Glucuronyltransferase (UGT): Conjugation with glucuronic acid, a reaction catalyzed by UGT, is a confirmed metabolic pathway for this compound. nih.gov In vitro studies demonstrated that UGT-mediated conjugation occurs with both the parent compound and some of its metabolites, though the observed rates were low. nih.govtandfonline.com

| Enzyme | Treatment Regimen | Effect | Tissue |

| Glutathione-S-Transferase (GST) | Subacute / Chronic | Increased cytosolic activity. nih.govtandfonline.com | Liver |

| Glutathione-S-Transferase (GST) | Acute | Transient depletion of GSH cofactor. nih.govtandfonline.com | Liver, Lung |

| UDP-Glucuronyltransferase (UGT) | In Vitro | Low rate of conjugation with this compound and its metabolites. nih.govtandfonline.com | Liver Microsomes |

This interactive table details the observed modulatory effects of this compound on specific drug-metabolizing enzymes.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. In the context of trans-Sobrerol research, both gas-liquid and liquid chromatography are utilized for quantitative analysis and metabolite identification.

Gas-Liquid Chromatography (GLC) is a powerful technique for the quantitative determination of volatile compounds like this compound. rsc.org This method separates components in a mixture based on their partitioning between a gaseous mobile phase and a liquid stationary phase. inflibnet.ac.in The principle relies on the differential distribution of the analyte between the two phases, allowing for separation based on properties like boiling point and polarity. youtube.com

In a typical GLC analysis of (±)-trans-Sobrerol, the compound is often derivatized to increase its volatility and thermal stability before being introduced into the chromatograph. rsc.orgcore.ac.uk The sample is vaporized in a heated injection port and carried by an inert gas (the mobile phase) through a column containing a non-volatile liquid (the stationary phase) coated on a solid support. youtube.com The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic feature used for qualitative identification. youtube.com The area under the peak in the resulting chromatogram is proportional to the amount of the compound, enabling precise quantitative analysis. youtube.com

Key Parameters in GLC Analysis of this compound:

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | A non-volatile liquid coated on an inert solid support within the column. | The choice of stationary phase is critical for achieving good separation of this compound from other components in the sample matrix. |

| Carrier Gas | An inert gas (e.g., helium, nitrogen, argon) that carries the vaporized sample through the column. | The flow rate of the carrier gas affects the retention time and the efficiency of the separation. |

| Column Temperature | The temperature of the column, which can be held constant (isothermal) or programmed to change over time. | Temperature programming is often used to optimize the separation of compounds with a wide range of boiling points. |

| Detector | A device that measures the eluting components from the column. Common detectors include Flame Ionization Detectors (FID) and Thermal Conductivity Detectors (TCD). | The choice of detector depends on the sensitivity and selectivity required for the analysis. |

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool for identifying the metabolites of this compound in biological samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC separates the components of a complex mixture in the liquid phase, and the eluting compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). nih.gov

In metabolomics studies, untargeted LC-MS experiments are often performed to obtain a broad profile of metabolites. nih.gov The process typically involves acquiring full-scan LC-MS data to detect all ionizable compounds within a certain mass range. nih.gov Statistical analysis is then used to identify ions that are significantly altered between different experimental groups. nih.gov To identify these ions, tandem mass spectrometry (MS/MS) is employed. nih.govlabrulez.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides structural information that aids in the identification of the metabolite. nih.govresearchgate.net

Typical Workflow for LC-MS based Metabolite Identification:

| Step | Description | Purpose |

| Sample Preparation | Extraction of metabolites from biological matrices (e.g., urine, plasma). | To isolate the compounds of interest and remove interfering substances. |

| LC Separation | Separation of metabolites using a liquid chromatography system. Reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are common modes. labrulez.com | To reduce the complexity of the sample and separate isomeric compounds. |

| Ionization | The eluting compounds from the LC are ionized, typically using electrospray ionization (ESI). | To generate charged molecules that can be analyzed by the mass spectrometer. |

| MS Analysis | The ions are separated based on their m/z ratio in the mass analyzer. | To determine the molecular weight of the metabolites. |

| MS/MS Analysis | Precursor ions of interest are fragmented, and the product ions are analyzed. | To obtain structural information for metabolite identification. |

| Data Analysis | The acquired data is processed to identify and quantify metabolites by comparing the results to spectral libraries and databases. researchgate.net | To interpret the complex dataset and identify the metabolic fate of this compound. |

Spectroscopic Methods for Structural Elucidation within Research Studies

Spectroscopic techniques are crucial for determining the precise three-dimensional structure of molecules. For this compound, Nuclear Magnetic Resonance and Infrared spectroscopy, along with Mass Spectrometry, are key methods for confirming its stereochemistry and monitoring chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules, including the stereochemistry of this compound. nih.gov This method is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom in a molecule. mdpi.com For this compound, ¹H and ¹³C NMR are commonly used to confirm the relative and absolute configuration of the stereocenters. nih.gov

In ¹H NMR, the chemical shift, integration, and coupling constants of the proton signals provide information about the connectivity and spatial arrangement of the atoms. The coupling constants, in particular, are sensitive to the dihedral angle between adjacent protons and can be used to differentiate between cis and trans isomers. For this compound, the specific coupling patterns of the protons on the cyclohexane (B81311) ring are indicative of their relative stereochemistry.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal is dependent on its hybridization and the electronic environment. nih.gov The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which can help to confirm the symmetry of the molecule.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are valuable tools for monitoring the progress of chemical reactions involving this compound. nih.gov IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds. libretexts.orgresearchgate.net As a reaction proceeds, the disappearance of reactant signals and the appearance of product signals in the IR spectrum can be monitored over time to determine the reaction kinetics and endpoint. clairet.co.ukunipr.it

Mass spectrometry can also be used for reaction monitoring by analyzing the mass-to-charge ratio of the molecules in the reaction mixture. nih.govnih.govfrontiersin.org This allows for the detection of reactants, intermediates, and products. By tracking the intensity of the signals corresponding to these species over time, the progress of the reaction can be followed.

Application of IR and MS in Monitoring a Hypothetical Reaction of this compound:

| Technique | Observation | Interpretation |

| IR Spectroscopy | Decrease in the intensity of the O-H stretching vibration (around 3400 cm⁻¹) and the C=C stretching vibration (around 1650 cm⁻¹). Appearance of a new C=O stretching vibration (around 1710 cm⁻¹). | The hydroxyl and alkene functional groups of this compound are being consumed, and a carbonyl group is being formed, indicating an oxidation reaction. |

| Mass Spectrometry | Decrease in the intensity of the molecular ion peak of this compound. Appearance of a new molecular ion peak corresponding to the expected product. | The reactant is being converted into the product. |

Thermoanalytical Techniques for Solid-State Research of Stereoisomers

Thermoanalytical techniques are used to study the physical and chemical properties of materials as a function of temperature. For the stereoisomers of sobrerol (B1217407), techniques like Differential Scanning Calorimetry (DSC) are employed to investigate their solid-state behavior, including melting points, phase transitions, and purity. nih.gov

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This information can be used to construct phase diagrams for mixtures of enantiomers, which describe the physical state of the mixture at different compositions and temperatures. nih.gov For sobrerol, DSC has been used to characterize the enantiomers and racemates of both the cis and trans isomers, revealing information about their melting behavior and the presence of polymorphism in the cis racemate. nih.gov Furthermore, microcalorimetric determinations using DSC can be used for the quantitative analysis of impurities, such as detecting the presence of the cis racemate in a sample of the trans racemate. nih.gov

Computational and Theoretical Investigations of Trans Sobrerol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are indispensable tools for exploring the electronic structure, stability, and reactivity of chemical compounds. These methods provide a rigorous framework for predicting molecular properties from first principles.

Conformational analysis aims to identify the various spatial arrangements (conformers) of a molecule that result from rotation around single bonds and to determine their relative stabilities. For trans-Sobrerol, a thorough conformational analysis using quantum chemical calculations has been employed to obtain its thermodynamic properties in the ideal-gas state. rsc.org Such analyses typically involve exploring the potential energy surface (PES) to locate energy minima corresponding to stable conformers and transition states connecting them. While the general importance of quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations for predicting conformational stability and energy differences is well-established, specific detailed data on the full conformational energy landscape of this compound (C₁₀H₁₈O₂) itself, including a comprehensive list of its conformers and their precise relative energies, were not explicitly detailed in the available literature. rsc.orgsolubilityofthings.comnih.govarxiv.orgic.ac.uk However, these methods are crucial for understanding how steric hindrance and electronic interactions influence the preferred geometries of molecules. solubilityofthings.com

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying intermediates and transition states along a reaction pathway. Transition State Theory (TST) is a fundamental framework in chemical kinetics that describes reaction rates based on the properties of the transition state, an unstable arrangement of atoms at the peak of the reaction energy barrier. solubilityofthings.complos.orgnist.gov

For this compound, theoretical studies have been conducted to investigate its reaction mechanisms, particularly with atmospherically relevant species. A combined experimental and theoretical study on the reaction kinetics of this compound with the hydroxyl radical (•OH, PubChem CID: 157350) in aqueous solution utilized quantum chemistry calculations. acs.orgamanote.com These calculations were employed to demonstrate the solvent effect on the rate constants in the aqueous phase, and the computed results showed good agreement with experimental measurements. amanote.com The application of TST in such studies involves locating the transition state(s) on the potential energy surface, calculating their energies (activation energies), and determining the reaction pathways, which can involve mechanisms like hydrogen abstraction or addition. acs.orgfrontiersin.org

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of molecular systems. In the context of drug discovery and biochemistry, MD simulations are widely used to study protein-ligand interactions, including binding modes, conformational changes of proteins upon ligand binding, and the estimation of binding affinities. plos.orgresearchgate.netnih.govbiorxiv.orgnih.gov These simulations account for the flexibility of both the protein and the ligand, as well as the entropic contributions to binding. researchgate.net

Despite the broad utility of MD simulations in understanding molecular recognition, specific published studies focusing on this compound as a ligand in molecular dynamics simulations for ligand-target interactions were not identified in the conducted literature search. While this compound is a known mucolytic, detailed computational investigations of its direct binding to specific biological targets via MD simulations appear to be less commonly reported in the accessible scientific literature.

Computational Modeling of Reaction Kinetics in Aqueous Solutions

Computational modeling is crucial for understanding the kinetics of chemical reactions in solution, especially for compounds like this compound that are relevant in atmospheric or biological aqueous environments. Theoretical studies, often employing quantum chemical methods combined with continuum solvation models, can predict reaction rate constants and elucidate the influence of the solvent.

A notable study investigated the reaction kinetics of this compound with the hydroxyl radical (•OH) in aqueous solution. amanote.com This work experimentally determined and theoretically modeled the rate constant for this reaction. The measured and calculated rate constant for the reaction of this compound with the hydroxyl radical in aqueous solution at room temperature (304 ± 3 K) and 1 atm pressure was found to be (3.05 ± 0.5) × 10⁹ L/(mol·s). amanote.com

Furthermore, computational studies have explored the hydrolysis of this compound sulfate (B86663), a derivative that can form in atmospheric processes. The hydrolysis of this compound sulfate was found to be a relatively fast process, with a pseudo-first-order hydrolysis reaction lifetime of approximately 27 minutes at a pH of around 1. oberlin.edu This indicates that this compound sulfate is a transient species under acidic aqueous conditions, quickly hydrolyzing back to this compound. oberlin.edu

Table 1: Key Kinetic Parameters for this compound Reactions in Aqueous Solutions

| Reaction | Species Involved | Rate Constant / Lifetime (Conditions) | Reference |

| Reaction with Hydroxyl Radical (•OH) | This compound, Hydroxyl radical | (3.05 ± 0.5) × 10⁹ L/(mol·s) (304 ± 3 K, 1 atm) | amanote.com |

| Hydrolysis of this compound Sulfate | This compound sulfate | ~27 minutes (pseudo-first-order, pH ~1) | oberlin.edu |

Theoretical Studies on Isomerization Thermodynamics

Isomerization processes, particularly between cis and trans forms, are fundamental in organic chemistry, influencing molecular stability and reactivity. Theoretical studies provide insights into the thermodynamic favorability and barriers of such transformations.

For this compound, investigations have indicated the establishment of an isomerization equilibrium with its cis isomer, cis-Sobrerol. At a pH of approximately 1, the this compound/cis-Sobrerol isomerization equilibrium is established within a matter of hours. oberlin.edu This suggests that under certain conditions, the interconversion between these two stereoisomers is kinetically accessible and thermodynamically relevant.

While the exact thermodynamic values (e.g., Gibbs free energy change, enthalpy change) specifically for the direct this compound to cis-Sobrerol isomerization were not quantitatively detailed in the immediate search results, quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely employed to determine such thermodynamic parameters for isomerization reactions. nih.govacs.orgprinceton.edu These calculations can predict the relative stabilities of isomers and the energy barriers for their interconversion, providing a theoretical basis for understanding observed equilibrium compositions.

Applications in Materials Science and Polymer Chemistry Non Biological/non Medical

Utilization of trans-Sobrerol in Sustainable Polymer Design

The inherent potential of terpenes, including this compound, as source materials for novel biopolymers is being extensively explored to develop sustainable materials and reduce reliance on finite fossil resources. diva-portal.orgacs.org The cyclic structure of this compound is particularly advantageous, holding promise for the production of materials with higher glass transition temperatures (Tg) compared to many other non-cyclic green monomers. rsc.orgrsc.org

Synthesis of Sobrerol-Based Monomers for Polymerization

This compound serves as a key precursor for the synthesis of various monomers suitable for polymerization. The most notable examples include sobrerol (B1217407) methacrylate (B99206) (SobMA) and sobrerol acrylate (B77674) (SobAcr). rsc.orgrsc.orgdiva-portal.orgacs.orgresearchgate.netrsc.org The synthesis of these monomers can be achieved through two primary routes:

Conventional Chemical Esterification: This method typically involves reacting sobrerol with methacryloyl chloride or acrylic acid/acryloyl chloride. For instance, the synthesis of SobMA via methacryloyl chloride has been reported to yield 66%. rsc.orgacs.orgresearchgate.net Similarly, sobrerol acrylate can be synthesized by reacting sobrerol with acryloyl chloride, achieving a yield of 72%. acs.org Another approach for SobMA synthesis involves treating sobrerol with methacrylic anhydride (B1165640) in the presence of DMAP, resulting in an 84% yield. acs.org While effective, these methods often employ organic solvents. rsc.orgrsc.org

Chemo-Enzymatic Approach: This "greener" route utilizes enzyme catalysis, offering a more environmentally benign alternative. For example, the esterification of sobrerol to SobMA can be performed using vinyl methacrylate and a lipase (B570770) enzyme, such as one originating from Pseudomonas fluorescens. This enzymatic approach has demonstrated a significantly higher conversion rate, reaching up to 96%, and can be conducted under mild, aqueous conditions. rsc.orgrsc.orgacs.orgnih.gov

It is also noteworthy that this compound itself can be obtained from α-pinene, a major component of turpentine (B1165885) (an underutilized side-stream of the forest industry), through biotransformation processes. This includes enzymatic conversion using a Cytochrome P450 mutant from Bacillus megaterium or through aqueous oxidation. rsc.orgrsc.orgacs.orgresearchgate.net

Development of Bio-based Resins and Polymeric Materials

Sobrerol-based monomers, particularly SobMA and SobAcr, are being actively investigated for the development of bio-based resins and polymeric materials, with a strong focus on replacing petroleum-derived components like styrene (B11656). rsc.orgresearchgate.netrsc.orgmdpi.commdpi.com

The utilization of sobrerol-based monomers as substitutes for styrene in unsaturated polyester (B1180765) resins (UPRs) offers several key advantages:

Reduced Volatility: They exhibit extremely low volatilities, thereby mitigating the emission of volatile organic compounds (VOCs), which is a significant environmental and health concern associated with styrene. rsc.orgresearchgate.netrsc.orgmdpi.com

Bio-based Origin: Their derivation from renewable resources contributes to a reduced carbon footprint and increased sustainability of the final materials. rsc.orgresearchgate.netrsc.orgmdpi.com

Comparable or Improved Properties: Studies have shown that sobrerol-based formulations can exhibit properties comparable to, or even superior to, their styrene-containing counterparts. For instance, sobrerol methacrylate (SobMet)-based formulations have demonstrated higher glass transition temperatures (Tg) and storage moduli (E') compared to styrene-containing resins. rsc.orgmdpi.com

Poly(sobrerol methacrylate) (PSobMA), derived from the polymerization of SobMA, has been synthesized using various radical polymerization techniques, including free radical polymerization (FR), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP), as well as enzyme catalysis. rsc.orgrsc.orgdiva-portal.orgresearchgate.net These polymers exhibit desirable thermal properties, with glass transition temperatures (Tg) typically around 150 °C and thermal degradation onset temperatures above 200 °C. rsc.orgrsc.org Furthermore, the Tg of PSobMA can be tailored through copolymerization with other methacrylate monomers. rsc.orgrsc.orgacs.org

Chemo-Enzymatic Pathways for Polymer Precursors

Chemo-enzymatic pathways represent a "green" and efficient approach for the synthesis of this compound and its derived monomers, offering significant advantages over traditional chemical methods by enabling reactions under milder conditions and often in aqueous environments. rsc.orgrsc.orgdiva-portal.orgacs.orgresearchgate.netnih.govresearchgate.net

A notable example is the enzymatic conversion of α-pinene into this compound. This biotransformation can be performed in vitro using purified Cytochrome P450 monooxygenases, such as a mutant from Bacillus megaterium. This process allows for the insertion of oxygen at activated positions, leading to this compound formation from α-pinene, even in a one-pot reaction. rsc.orgrsc.orgresearchgate.net

Further along the pathway, the enzyme-catalyzed esterification of sobrerol to SobMA is a prime example of a green synthetic route. Utilizing a lipase from Pseudomonas fluorescens and vinyl methacrylate, this reaction can achieve a high conversion of 96% under mild, aqueous conditions and at room temperature, contrasting sharply with the harsher conditions often required for chemical catalysis. rsc.orgrsc.orgacs.orgnih.gov Enzyme-mediated polymerization, such as horseradish peroxidase-mediated free radical polymerization, also offers a milder alternative for synthesizing sobrerol-based polymers. rsc.orgrsc.org

Crosslinking and Post-Polymerization Modifications of Sobrerol-Derived Polymers

The chemical structure of sobrerol-derived polymers, specifically poly(sobrerol methacrylate) (PSobMA), is rich in functional groups, including a tertiary alcohol and an unsaturation (alkene) within each repeating unit. rsc.orgrsc.orgdiva-portal.orgnottingham.ac.uk These functionalities are crucial for enabling versatile post-polymerization modifications, including crosslinking, to enhance material properties and expand their application scope. rsc.orgrsc.orgdiva-portal.org

Crosslinking, the process of forming covalent bonds between polymer chains, significantly modifies the physicochemical properties of polymers, leading to more rigid, mechanically, and chemically resistant structures. mdpi.com For sobrerol-derived polymers, two main crosslinking chemistries have been demonstrated:

Thiol-ene Chemistry: This reaction utilizes the alkene functionality ("ene") present in the sobrerol unit. While cyclic alkenes are sometimes reported to react relatively slowly, thiol-ene chemistry, employing a multi-functional thiol, can be used to form crosslinked networks. rsc.orgrsc.orgdiva-portal.org

Condensation Coating Chemistry: The tertiary hydroxyl group on the sobrerol unit can be utilized for crosslinking reactions, for instance, by reacting it with hexamethoxymethylmelamine. This method is commonly employed in thermally curing coating systems. rsc.orgrsc.org

The ability to perform these post-polymerization modifications allows for the creation of crosslinked thin films and coatings with tailored properties. rsc.orgrsc.orgdiva-portal.org Such materials have potential applications in various fields, including protective coatings and even advanced applications like anticounterfeiting paper, where the tailored nanoscale structure and macroscopic physicochemical properties are crucial. acs.org

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Development of Novel Synthetic Pathways with Enhanced Selectivity

Current research into trans-sobrerol synthesis often involves the isomerization of α-pinene oxide, a process that can yield various products, including this compound, trans-carveol, campholenic aldehyde, and pinol (B1619403), with varying selectivities depending on the catalyst and solvent used liverpool.ac.ukufop.brnih.govoberlin.edu. For instance, using heterogeneous sol-gel Sn/SiO₂ or Ce/SiO₂ catalysts in acetone (B3395972), this compound can be obtained as a major product ufop.br. Similarly, phosphotungstic acid (H₃PW₁₂O₄₀) in polar, weakly basic solvents can direct the transformation of α-pinene oxide towards this compound and pinol in good to excellent yields nih.gov.

Future research will focus on developing novel synthetic pathways that significantly enhance the stereoselectivity and regioselectivity for this compound, minimizing the formation of undesired isomers and byproducts. This includes exploring new catalytic systems, such as designed solid acid catalysts or metal-organic frameworks (MOFs), that can precisely control the reaction outcome. Emphasis will also be placed on improving reaction yields and purity, potentially through cascade reactions or one-pot syntheses that streamline the production process. The integration of green chemistry principles, such as solvent-free reactions or the use of benign solvents, will be crucial to develop more environmentally sustainable and cost-effective synthetic routes researchgate.net.

Advanced Biocatalysis for Sustainable Production

Biocatalysis offers a promising avenue for the sustainable production of this compound due to its inherent advantages of high selectivity, mild reaction conditions, and reduced environmental impact dntb.gov.ua. Research has demonstrated the potential of enzymatic transformations, such as the biotransformation of (−)-α-pinene into this compound using cytochrome P450 monooxygenases from Bacillus megaterium (P450-BM3/2M) rsc.orgrsc.org. This enzymatic approach has achieved a 42% conversion of (−)-α-pinene into this compound in aqueous conditions without intermediate work-up rsc.orgrsc.org. Additionally, lipases, such as Amano lipase (B570770) from Pseudomonas fluorescens, have been successfully employed for the enzymatic conversion of this compound into its derivatives, demonstrating high conversion rates and selectivity for the secondary alcohol over the tertiary rsc.orgrsc.org.

Future research in biocatalysis will explore a broader range of enzymes and microbial strains capable of synthesizing this compound or its precursors with even higher efficiency and specificity. This includes directed evolution and enzyme engineering to optimize catalytic activity, thermostability, and substrate range. Investigating novel enzyme classes, such as specific hydratases or oxidoreductases, could lead to entirely new biosynthetic pathways. Furthermore, the development of whole-cell biocatalysts or immobilized enzyme systems will be explored to facilitate easier separation and reuse, contributing to more sustainable and economically viable production processes dntb.gov.ua.

Exploration of Undiscovered Molecular Targets and Biological Interactions (Non-Human)

While this compound is known for certain biological activities, particularly its mucolytic properties wikipedia.orgresearchgate.net, its full spectrum of molecular targets and biological interactions in non-human systems remains largely unexplored. Studies have indicated its potential in areas such as memory improvement in animal models mdpi.com and its antioxidant activity researchgate.netresearchgate.net. For example, in a scopolamine-induced amnesia mouse model, this compound demonstrated anti-amnesic effects by enhancing hippocampal cholinergic signaling and exhibiting anti-tau and anti-Aβ synthesis properties mdpi.com.

Future research will focus on systematically identifying and characterizing novel molecular targets of this compound in various non-human biological contexts, including cellular models, isolated enzyme systems, and diverse animal models (e.g., invertebrates, plants, or other mammals, excluding human clinical trials). This could involve high-throughput screening assays, proteomics, metabolomics, and transcriptomics to elucidate its impact on cellular pathways and networks. Investigating its interactions with specific receptors, ion channels, or signaling molecules could uncover new mechanisms of action relevant to various physiological processes or diseases in these non-human systems. Furthermore, exploring its potential as an insect repellent or in other agricultural applications is a promising direction researchgate.net.

Design of Next-Generation this compound Analogs for Specific Molecular Activities

The structural versatility of this compound, with its hydroxyl groups and unsaturation, provides a foundation for designing novel analogs with enhanced or tailored molecular activities. Research has already demonstrated the successful functionalization of this compound to create derivatives such as sobrerol (B1217407) methacrylate (B99206) (SobMA) and sobrerol acrylate (B77674) (SobAcr), which can serve as monomers for sustainable polymers researchgate.netrsc.org. These modifications can influence properties such as volatility and suitability for specific material applications researchgate.netrsc.org.

Future efforts will involve rational design and synthesis of next-generation this compound analogs, focusing on specific structural modifications to optimize desired molecular activities. This includes exploring various esterifications, etherifications, or the introduction of different functional groups to modulate properties such as lipophilicity, stability, and target affinity. The goal is to create libraries of analogs that can be screened for specific biological effects in non-human systems or for improved performance in material science applications. Structure-activity relationship (SAR) studies will be crucial in guiding these design efforts, correlating specific chemical modifications with changes in molecular activity.

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational and experimental approaches is increasingly vital for accelerating scientific discovery energy.govnih.govhokudai.ac.jp. Computational chemistry, including molecular modeling, quantum mechanics, and machine learning, can predict molecular properties, optimize reaction pathways, and identify potential biological targets, thereby guiding experimental design and reducing the need for extensive empirical testing energy.govnih.govhokudai.ac.jp. For example, computational studies can aid in understanding the underlying physics and chemistry governing structure-property relationships energy.gov.

In this compound research, future directions will heavily leverage integrated computational and experimental methodologies. This includes:

Computational Design of Synthetic Routes: Using computational tools to predict optimal catalysts, solvents, and reaction conditions for enhanced selectivity and yield in this compound synthesis.

Molecular Docking and Dynamics Simulations: To predict and analyze the binding interactions of this compound and its analogs with potential molecular targets in non-human systems, guiding the design of more potent or selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models correlating the chemical structure of this compound analogs with their observed biological activities, facilitating the rational design of new derivatives.

High-Throughput Virtual Screening: To rapidly identify promising this compound analogs from large chemical libraries for specific applications.

Data Science and Machine Learning: To analyze complex experimental data, identify patterns, and build predictive models for various properties and interactions of this compound, accelerating the discovery process energy.gov.